molecular formula C14H10F3N5OS B2962724 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034533-73-6

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2962724
CAS No.: 2034533-73-6
M. Wt: 353.32
InChI Key: BRPIIGUYILGLLL-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule characterized by a hybrid structure combining a thiophene-linked 1,2,3-triazole core and a trifluoromethyl-substituted nicotinamide moiety.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5OS/c15-14(16,17)11-4-3-9(6-18-11)13(23)19-7-10-8-22(21-20-10)12-2-1-5-24-12/h1-6,8H,7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPIIGUYILGLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains and fungi. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, derivatives of this compound have exhibited cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values in the micromolar range .

Fungicidal Activity

The compound's structural analogs have been tested for fungicidal activity against pathogens like Pseudoperonospora cubensis, showing effective control rates significantly higher than conventional fungicides . The efficacy of these compounds is attributed to their ability to disrupt fungal cell wall synthesis.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes within microbial cells or cancer cells.
  • Signal Transduction Modulation : It can affect various signaling pathways that regulate cell proliferation and survival.

Research Findings

Study Biological Activity Cell Line/Pathogen IC50/EC50 Value
AnticancerHeLa~10 µM
FungicidalPseudoperonospora cubensis1.96 mg/L
AntimicrobialVarious Bacterial StrainsVaries

Case Studies

  • Anticancer Study : A study involving N-(thiophen-2-yl) derivatives demonstrated their ability to inhibit tumor growth in xenograft models, indicating potential for further development as anticancer agents.
  • Fungicidal Efficacy : Field trials showed that certain derivatives outperformed established fungicides in controlling cucumber downy mildew, suggesting a viable agricultural application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Several triazole-containing compounds have been studied for antitumor activity. For example:

  • N-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide (8a) and N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-1-isopropyl-1H-indazole-6-carboxamide (14a) exhibit IC50 values of 6.21 μM and 6.43 μM, respectively, against PC-3 prostate cancer cells . Unlike the target compound, these analogs feature a benzyl-triazole group and indazole-carboxamide scaffold, which may limit their selectivity compared to the thiophene-triazole and nicotinamide combination in the target molecule.

Trifluoromethyl-Substituted Agrochemicals

The trifluoromethyl group is prevalent in both pharmaceuticals and pesticides. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a fungicide, shares the trifluoromethyl-benzamide motif with the target compound . However, flutolanil’s isopropoxy-phenyl group directs its agricultural use, whereas the target’s thiophene-triazole moiety may enable interactions with biological targets like kinases or receptors.

Nicotinamide Derivatives

Nicotinamide derivatives are explored for diverse applications. The compound 3,4-difluoro-N-({1-[(2R)-4-(hydroxyamino)-4-oxo-1-(quinolin-7-yl)butan-2-yl]-1H-1,2,3-triazol-4-yl}methyl)benzamide () incorporates a triazole-linked quinoline and difluorobenzamide. Its hydroxyamino-oxo group contrasts with the target’s trifluoromethyl-nicotinamide, highlighting how subtle substituent changes alter solubility and target affinity.

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Use Reference
Target Compound Thiophene-triazole, trifluoromethyl nicotinamide Potential anticancer (inferred from analogs)
8a (Indazole derivative) Benzyl-triazole, indazole-5-carboxamide IC50 = 6.21 μM (PC-3 cells)
Flutolanil Trifluoromethyl benzamide, isopropoxy-phenyl Fungicide (agricultural use)
3,4-difluoro-N-(...quinolin-7-yl)benzamide Triazole-quinoline, difluorobenzamide Unspecified (structural study)

Key Research Findings

Triazole Linkers : The 1,2,3-triazole group enhances molecular rigidity and binding efficiency in both pharmaceutical and agrochemical contexts .

Trifluoromethyl Effects : This substituent improves metabolic stability and membrane permeability, as seen in flutolanil and antitumor indazole derivatives .

Thiophene vs.

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